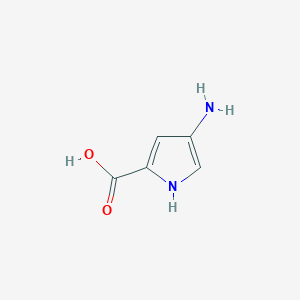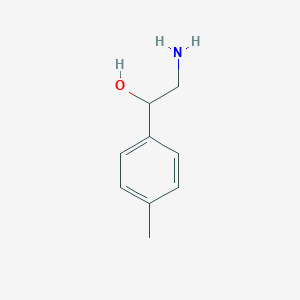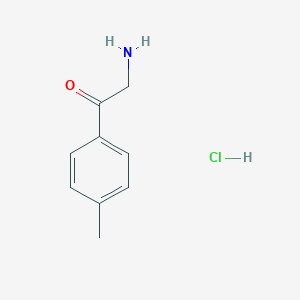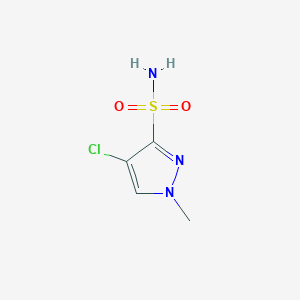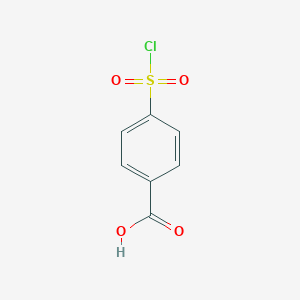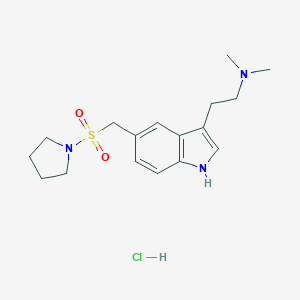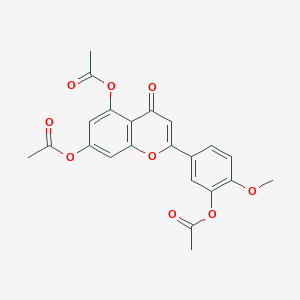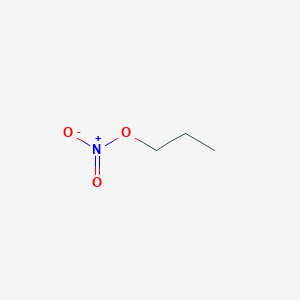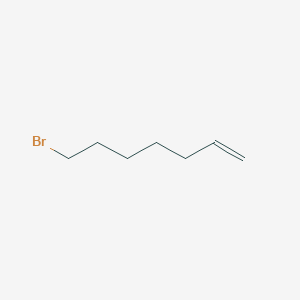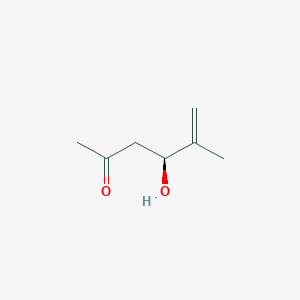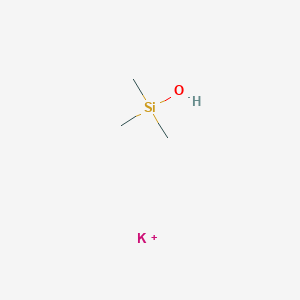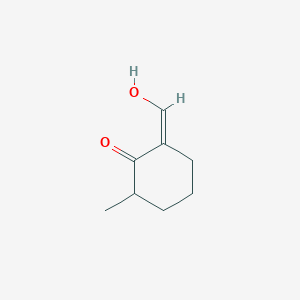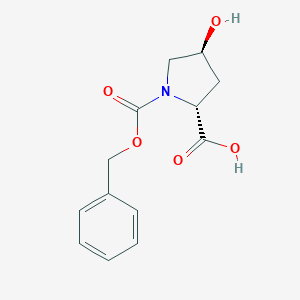
3'-Bromopropiofenona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3'-Bromopropiophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it useful in the development of new materials, such as polymers and advanced composites.
Pharmacokinetics: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of brominated compounds.
Mecanismo De Acción
3’-Bromopropiophenone, also known as 3-BROMOPHENYL ETHYL KETONE, 1-Propanone, 1-(3-bromophenyl)-, or 1-(3-bromophenyl)propan-1-one, is a compound with a variety of potential applications. . Here is a general overview based on the information available:
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3’-Bromopropiophenone . These factors could include pH, temperature, presence of other molecules, and more.
Análisis Bioquímico
Biochemical Properties
3’-Bromopropiophenone plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is used as an intermediate in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . Additionally, it is involved in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . The compound interacts with enzymes and proteins during these synthesis processes, facilitating the formation of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3’-Bromopropiophenone are crucial factors to consider. The compound has a melting point of 39-41°C and a boiling point of 144-145°C at 20 mmHg . Its stability over time can influence the outcomes of biochemical reactions, and any degradation products may affect the overall reaction process. Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3'-Bromopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of 3'-Bromopropiophenone often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 3'-Bromopropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Products include various substituted phenylpropanones depending on the nucleophile used.
Reduction Reactions: The major product is 1-(3-bromophenyl)propan-1-ol.
Oxidation Reactions: Products include 3-bromobenzoic acid and other oxidized derivatives.
Comparación Con Compuestos Similares
1-Propanone, 1-(4-bromophenyl)-: This compound has the bromine atom attached to the fourth position on the phenyl ring.
1-Bromo-3-phenylpropane: This compound lacks the carbonyl group and has different reactivity and applications compared to 3'-Bromopropiophenone.
Uniqueness: 3'-Bromopropiophenone is unique due to the specific positioning of the bromine atom and the presence of the carbonyl group. These features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
1-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLXVTVXQTHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066536 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-31-3 | |
| Record name | 1-(3-Bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(3-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(3-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromopropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87RBK6TN9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of 3'-Bromopropiophenone as an antitrypanosomal agent?
A1: Research has shown that 3'-Bromopropiophenone acts as a potent inhibitor of the Trypanosoma cruzi cysteine protease cruzain. [] Cruzain is a key enzyme for the survival and replication of the parasite that causes Chagas disease. By inhibiting cruzain, 3'-Bromopropiophenone disrupts the parasite's life cycle and exhibits trypanocidal activity. [] Kinetic studies suggest that 3'-Bromopropiophenone and its analogs act as time-dependent inhibitors of cruzain. []
Q2: How does the structure of 3'-Bromopropiophenone relate to its activity against cruzain?
A2: A study involving the synthesis and evaluation of over 100 analogs of 3'-Bromopropiophenone identified a specific structure-activity relationship (SAR) for this class of compounds. [] The research suggests that modifications to the aryl thio semicarbazone scaffold, particularly at the 3' position of the phenyl ring, significantly impact the inhibitory potency against cruzain. [] Molecular modeling studies provided insights into the interactions between these inhibitors and the active site of cruzain, further explaining the observed SAR trends. []
Q3: What are the potential advantages of 3'-Bromopropiophenone analogs as therapeutic agents for Chagas disease?
A3: Current treatments for Chagas disease are limited by toxicity and emerging drug resistance. [] 3'-Bromopropiophenone and its analogs represent a promising new class of antitrypanosomal agents due to their:
- Potent inhibition of cruzain: Several analogs exhibit IC50 values in the low nanomolar range against cruzain, indicating high potency. []
- Trypanocidal activity: Eight analogs demonstrated trypanocidal activity in cell culture assays, effectively killing Trypanosoma cruzi parasites. []
- Low toxicity: 3'-Bromopropiophenone showed no toxicity to mammalian cells at concentrations effective against the parasite. []
- Non-peptide nature and small size: These features suggest favorable pharmacological properties and ease of synthesis. []
- Low production cost: This aspect makes these compounds potentially accessible for the treatment of Chagas disease, particularly in endemic areas with limited resources. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


